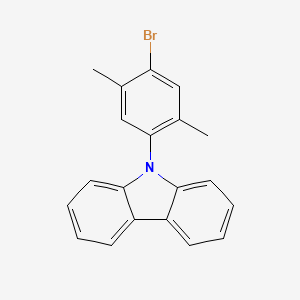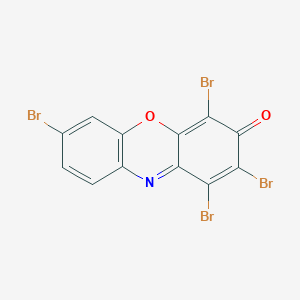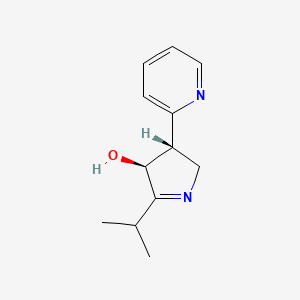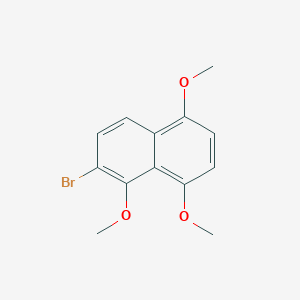![molecular formula C12H8BrN5O4 B14198636 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline CAS No. 921754-20-3](/img/structure/B14198636.png)
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline is an azo dye compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is used in various applications, including dyeing textiles and as a pH indicator in laboratories. The presence of bromine and nitro groups in its structure enhances its chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-bromo-4,6-dinitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with aniline under controlled conditions to yield the target azo compound. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to maintain the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The raw materials are added in a specific sequence to ensure high yield and purity. The final product is then purified through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, under basic conditions.
Oxidation: The compound can be oxidized to form quinonoid structures, which are often more reactive.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-[(E)-(2-Amino-4,6-dinitrophenyl)diazenyl]aniline.
Substitution: 4-[(E)-(2-Hydroxy-4,6-dinitrophenyl)diazenyl]aniline.
Oxidation: Quinonoid derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic compounds.
Biology: Employed as a staining agent for biological tissues, helping to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the dyeing of textiles, providing vibrant and long-lasting colors. It is also used in the manufacturing of colored plastics and inks.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline involves its interaction with various molecular targets. The azo group (-N=N-) can undergo cleavage under certain conditions, releasing reactive intermediates that can interact with cellular components. The bromine and nitro groups enhance the compound’s ability to form stable complexes with proteins and nucleic acids, affecting their function. This interaction can lead to changes in cellular processes, making the compound useful in biological staining and drug delivery applications.
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-(2-Chloro-4,6-dinitrophenyl)diazenyl]aniline: Similar structure but with a chlorine atom instead of bromine. It has comparable chemical reactivity but different physical properties.
4-[(E)-(2-Fluoro-4,6-dinitrophenyl)diazenyl]aniline: Contains a fluorine atom, leading to different reactivity and stability.
4-[(E)-(2-Iodo-4,6-dinitrophenyl)diazenyl]aniline:
Uniqueness
4-[(E)-(2-Bromo-4,6-dinitrophenyl)diazenyl]aniline is unique due to the presence of the bromine atom, which enhances its reactivity compared to its chlorine and fluorine analogs. The bromine atom also influences the compound’s physical properties, such as solubility and melting point, making it suitable for specific industrial applications.
Propiedades
Número CAS |
921754-20-3 |
|---|---|
Fórmula molecular |
C12H8BrN5O4 |
Peso molecular |
366.13 g/mol |
Nombre IUPAC |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H8BrN5O4/c13-10-5-9(17(19)20)6-11(18(21)22)12(10)16-15-8-3-1-7(14)2-4-8/h1-6H,14H2 |
Clave InChI |
AZEHNIFUVMZLIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14198554.png)

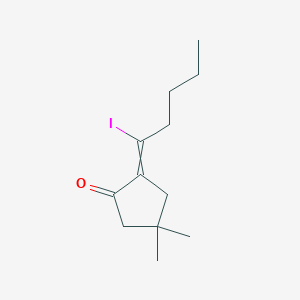
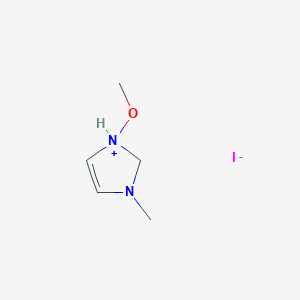
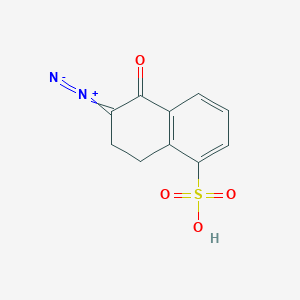
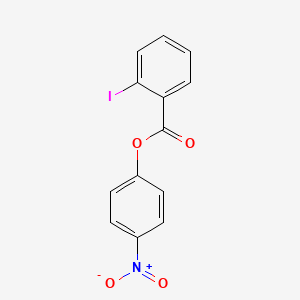
![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
![{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol](/img/structure/B14198608.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
